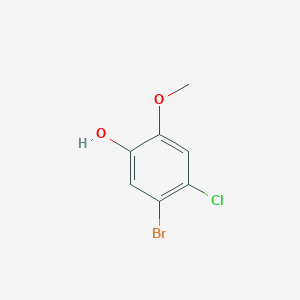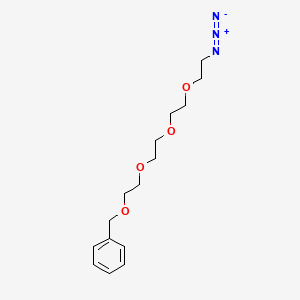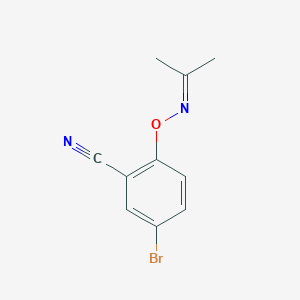
5-Piperidin-3-ylpyridin-2-amine
概要
説明
“5-Piperidin-3-ylpyridin-2-amine” is a chemical compound with the molecular formula C10H15N3 . It is used for research purposes . The compound also exists in a dihydrochloride form with the CAS Number: 2244085-30-9 .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15N3.2ClH/c11-10-4-3-9 (7-13-10)8-2-1-5-12-6-8;;/h3-4,7-8,12H,1-2,5-6H2, (H2,11,13);2*1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Piperidine derivatives are involved in a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions involving “this compound” would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 177.25. Its dihydrochloride form has a molecular weight of 250.17 . It is a solid at room temperature .作用機序
Mode of Action
It is known that the compound interacts with its targets through a series of biochemical reactions . The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular . Thus, two new C-N bonds are formed .
Biochemical Pathways
The compound likely influences multiple pathways due to its interaction with various targets . More research is needed to elucidate these pathways and their downstream effects.
Pharmacokinetics
Pharmacokinetics describes the time course of the concentration of a drug in a body fluid, preferably plasma or blood, that results from the administration of a certain dosage regimen . It comprises all processes affecting drug absorption, distribution, metabolism, and excretion
Result of Action
Given the compound’s potential interactions with various targets, it is likely that its effects are diverse and depend on the specific context of its use .
実験室実験の利点と制限
One advantage of using 5-Piperidin-3-ylpyridin-2-amine in lab experiments is its high selectivity for the P2Y1 receptor, which reduces the risk of off-target effects. In addition, this compound is relatively easy to synthesize and has a long shelf life, which makes it a convenient tool for scientific research. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research involving 5-Piperidin-3-ylpyridin-2-amine. One area of interest is the role of P2Y1 receptors in other physiological processes, such as inflammation and pain. In addition, there is potential for the development of novel therapeutics based on the structure of this compound, which could have applications in the treatment of thrombotic disorders and neurodegenerative diseases.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. Its high selectivity for the P2Y1 receptor makes it a valuable tool for studying the role of this receptor in platelet aggregation and thrombosis. In addition, this compound has potential applications in the treatment of thrombotic disorders and neurodegenerative diseases. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicine.
科学的研究の応用
5-Piperidin-3-ylpyridin-2-amine has been extensively studied in scientific research due to its potential applications in various fields. In the field of neuroscience, this compound has been used as a tool to study the role of P2Y1 receptors in synaptic transmission and plasticity. In addition, this compound has been shown to have potential applications in the treatment of thrombotic disorders, such as stroke and myocardial infarction.
Safety and Hazards
特性
IUPAC Name |
5-piperidin-3-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8/h3-4,7-8,12H,1-2,5-6H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRKPDCTVNIJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




methanamine](/img/structure/B3290758.png)



![Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]-](/img/structure/B3290780.png)



![N-[2-(cyclohexen-1-yl)ethyl]-2,3-dimethyl-4-nitrobenzenesulfonamide](/img/structure/B3290796.png)
![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3290803.png)
![1-Ethylsulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3290817.png)
![2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile](/img/structure/B3290829.png)
